molecular formula C24H26N4OS B4314177 1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

Cat. No.: B4314177
M. Wt: 418.6 g/mol
InChI Key: NLFMOXCVBCUNJO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is a synthetic organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazinoindole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes.

    Thioether formation: The triazinoindole core can be reacted with a thiol compound to introduce the thioether linkage.

    Butanone attachment: The final step involves the attachment of the butanone moiety to the thioether intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one: A similar compound with slight variations in the substituents.

    Triazinoindole derivatives: Compounds with the triazinoindole core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-24(2,3)17-13-11-16(12-14-17)20(29)10-7-15-30-23-25-22-21(26-27-23)18-8-5-6-9-19(18)28(22)4/h5-6,8-9,11-14H,7,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFMOXCVBCUNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)-4-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

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